4-(溴甲基)-4'-(三氟甲基)-1,1'-联苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

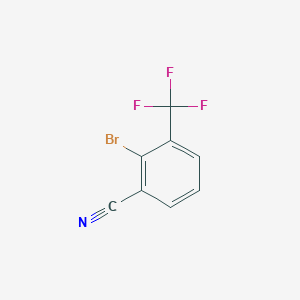

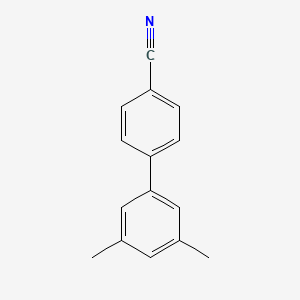

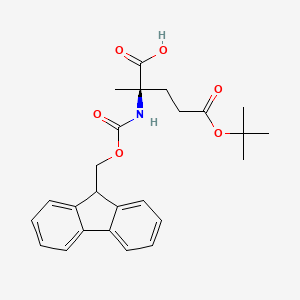

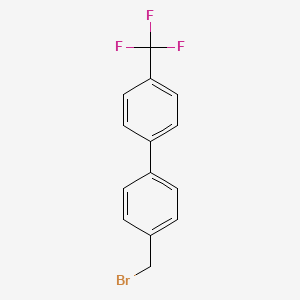

The compound "4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl" is a brominated biphenyl with a trifluoromethyl group. It is a derivative of biphenyl and is of interest due to its potential applications in various fields, including organic synthesis and material science. The presence of both bromomethyl and trifluoromethyl groups suggests that it could serve as a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of related brominated biphenyl compounds often involves halogenation reactions. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, leading to various organometallic intermediates . Similarly, 4'-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl is synthesized from 4'-methyl-2-cyano-biphenyl through a multi-step process involving azide ion reaction, trityl protection, and bromination with N-bromosuccinimide (NBS) . These methods indicate that the synthesis of brominated biphenyls can be achieved through halogenation and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of brominated biphenyls can be complex, with variations in bond lengths and angles depending on the substituents. For example, tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates exhibit distorted trigonal bipyramidal coordination around the bismuth atom, with varying Bi-C and Bi-O bond lengths . The crystal structure of (E)-4-Bromo-2-[(4-hydroxyphenyl)iminomethyl]-phenylen-1-olate shows a zwitterionic form with a strong intramolecular N+-H…O- hydrogen bond . These structures highlight the diverse geometries that brominated biphenyls can adopt.

Chemical Reactions Analysis

Brominated biphenyls can participate in a variety of chemical reactions. The presence of a bromomethyl group makes them suitable for nucleophilic substitution reactions, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines, where a bromonium ylide intermediate is formed by intramolecular nucleophilic attack . Additionally, the derivatization of carboxylic acids with 4'-bromophenacyl triflate for spectrophotometric detection in high-performance liquid chromatography demonstrates the reactivity of brominated biphenyls in esterification reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated biphenyls are influenced by their molecular structure. The presence of a trifluoromethyl group can increase the compound's lipophilicity and stability, making it a valuable moiety in pharmaceuticals and agrochemicals. The bromine atom provides a reactive site for further chemical transformations, such as coupling reactions in organic synthesis. The crystallographic data of related compounds, such as the synthesis and structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate), provide insights into the solid-state properties of these molecules .

科学研究应用

合成和有机化学

- 化学合成和结构影响:研究表明,三氟甲基和溴甲基基团的引入可以显著影响联苯化合物的立体和电子环境,影响它们的反应性和化学反应的结果。这对于设计具有特定性能的新化合物,用于材料科学和有机合成具有重要意义 (Schlosser et al., 2006)。

- 新型聚合物合成:关于高分子量芳香族氟聚合物合成的研究展示了三氟甲基芳基和溴甲基基团在开发具有独特性能的材料中的应用,例如在常见有机溶剂中的溶解性和形成柔软、透明薄膜的能力 (Olvera et al., 2013)。

材料科学

- 液晶聚合物的开发:该化合物的衍生物已在创建新的液晶材料的背景下进行了探索,这对于显示器和其他电子应用至关重要。这项研究强调了该化合物在推动材料科学方面的作用 (Gruber & Li, 2000)。

有机电子学

- 分子电子学的构建模块:源自“4-(溴甲基)-4'-(三氟甲基)-1,1'-联苯”的芳基溴化物可用作硫醇端基分子导线的前体,说明了它在合成分子电子学和光伏器件组件方面的实用性 (Stuhr-Hansen et al., 2005)。

催化

- 有机合成中的催化应用:研究还突出了该化合物在催化中的实用性,例如在铑催化合成4-溴-1,2-二氢异喹啉中的作用,展示了它在促进复杂有机转化中的作用 (He et al., 2016)。

属性

IUPAC Name |

1-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16,17)18/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWJYVSMZTXKKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。